molecular formula C4H5FO2 B1362481 4-Fluorobut-2-enoic acid

4-Fluorobut-2-enoic acid

Cat. No.: B1362481
M. Wt: 104.08 g/mol
InChI Key: VLPAEVHYNQOJRT-UHFFFAOYSA-N
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Description

4-Fluorobut-2-enoic acid (CAS: 37759-72-1) is an α,β-unsaturated carboxylic acid with a fluorine substituent at the fourth carbon of the butenoyl backbone. Its molecular formula is C₄H₅FO₂, and its structure features a conjugated double bond (C2-C3) and a fluorine atom at the terminal carbon (C4) . Key properties include:

  • Molecular weight: 104.08 g/mol
  • Storage: Requires an inert atmosphere at 2–8°C to maintain stability .
  • Hazard profile: Classified with warnings for skin/eye irritation (H315, H319) and respiratory tract irritation (H335) .

Properties

Molecular Formula

C4H5FO2

Molecular Weight

104.08 g/mol

IUPAC Name

4-fluorobut-2-enoic acid

InChI

InChI=1S/C4H5FO2/c5-3-1-2-4(6)7/h1-2H,3H2,(H,6,7)

InChI Key

VLPAEVHYNQOJRT-UHFFFAOYSA-N

Canonical SMILES

C(C=CC(=O)O)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

4-Oxo Derivatives
  • 4-(4-Methylanilino)-4-oxobut-2-enoic acid: Synthesized via reaction of p-toluidine with maleic anhydride, this compound exhibits a keto group at C4 and an aryl substituent.
  • 4-(4-Bromophenyl)-4-oxobut-2-enoic acid: Features a bromophenyl group at C4, synthesized for applications in heterocyclic chemistry (e.g., pyridone derivatives) .
Property 4-Fluorobut-2-enoic Acid 4-Oxo Derivatives
Substituent Fluorine (C4) Keto + aryl/heteroaryl (C4)
Molecular Weight 104.08 230–263 g/mol (e.g., )
Bioactivity Limited data Analgesic, antimicrobial

Key Difference : Fluorine’s electron-withdrawing effect enhances acidity and stabilizes the α,β-unsaturated system, whereas oxo derivatives prioritize hydrogen bonding and π-stacking via aryl/keto groups.

Hydroxy and Alkoxy Derivatives
  • (E)-4-Hydroxybut-2-enoic acid: Lacks fluorine but has a hydroxyl group at C3. Its molecular weight (194.16 g/mol) and solubility profile differ significantly due to polar hydroxyl interactions .
  • Ethyl (2E)-4-fluorobut-2-enoate: An esterified analog (CAS: 371-24-4) with reduced acidity compared to the carboxylic acid form. Used as a synthetic intermediate .
Property This compound 4-Hydroxybut-2-enoic Acid
Functional Group -COOH, -F -COOH, -OH
Polarity Moderate High (due to -OH)
Applications Synthetic intermediate Biochemical reagent

Key Difference : Hydroxy derivatives exhibit higher solubility in aqueous media, whereas fluorinated analogs offer better lipid membrane permeability.

Physicochemical Properties

  • Acidity: The fluorine atom in this compound increases acidity (pKa ~3–4) compared to non-fluorinated analogs (e.g., 4-oxo derivatives, pKa ~4–5) due to inductive effects .
  • Stability: Fluorine’s strong C-F bond enhances thermal and oxidative stability relative to chloro or bromo analogs (e.g., 4-(5-chloro-2-methylanilino)-4-oxobut-2-enoic acid, CAS: 175205-20-6) .

Q & A

Q. What statistical methods are recommended for analyzing dose-response data in fluorinated compound bioassays?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves (Hill equation). Report 95% confidence intervals for EC₅₀/IC₅₀ values. For clustered data (e.g., triplicate measurements), apply mixed-effects models to account for nested observations .

Q. How should researchers address discrepancies between computational predictions and experimental results in fluorinated compound studies?

  • Methodological Answer :
  • Sensitivity analysis : Test if small changes in computational parameters (e.g., solvent model) align with experimental trends.
  • Error source identification : Check for artifacts like impurity interference or instrument calibration drift.
  • Collaborative validation : Share raw data via repositories (e.g., Zenodo) for peer verification .

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